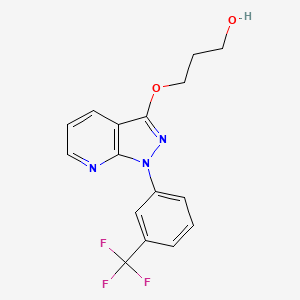
3-((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)propanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((1-(3-(Trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)oxy)propan-1-ol is an organic compound that features a trifluoromethyl group, a pyrazolo[3,4-b]pyridine core, and a propanol moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(3-(Trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)oxy)propan-1-ol typically involves multiple steps. . The final step involves the attachment of the propanol moiety via an etherification reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the radical trifluoromethylation step and large-scale purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-((1-(3-(Trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)oxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The propanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyrazolo[3,4-b]pyridine core can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced pyrazolo[3,4-b]pyridine derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Aplicaciones Científicas De Investigación
3-((1-(3-(Trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)oxy)propan-1-ol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-((1-(3-(Trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)oxy)propan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(3’-Trifluoromethyl Phenyl) Propanol: Shares the trifluoromethyl group but lacks the pyrazolo[3,4-b]pyridine core.
Triazolo[4,3-a]pyrazine Derivatives: Similar nitrogen-containing heterocycles with diverse biological activities.
Uniqueness
3-((1-(3-(Trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridin-3-yl)oxy)propan-1-ol is unique due to the combination of its trifluoromethyl group and pyrazolo[3,4-b]pyridine core, which confer distinct chemical and biological properties .
Actividad Biológica
3-((1-(alpha,alpha,alpha-Trifluoro-m-tolyl)-1H-pyrazolo(3,4-b)pyridin-3-yl)oxy)propanol is a complex organic compound that incorporates a pyrazolo(3,4-b)pyridine moiety with a trifluoromethyl group. This unique structure is hypothesized to enhance its biological activity and chemical stability, making it an interesting candidate for medicinal chemistry research.
Chemical Structure
The molecular formula of this compound is C17H16F3N3O, with a molecular weight of approximately 335.32 g/mol. The trifluoromethyl group contributes to the compound's lipophilicity and may influence its pharmacokinetics and biological interactions.
Biological Activities
Research indicates that compounds within the pyrazolo[3,4-b]pyridine class exhibit a range of biological activities:
- Anticancer Activity : Several studies have shown that pyrazolo[3,4-b]pyridine derivatives possess anticancer properties. For instance, derivatives have been found to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : The compound's structure suggests potential anti-inflammatory activity. Pyrazole derivatives have been documented to inhibit pro-inflammatory cytokines and enzymes like COX-2 .
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Kinase Inhibition : The pyrazolo[3,4-b]pyridine framework is known for its role as kinase inhibitors. This class of compounds often targets kinases involved in cancer progression and inflammatory pathways.
- Phosphodiesterase Inhibition : Similar compounds have been explored as phosphodiesterase (PDE) inhibitors, which can modulate signaling pathways related to inflammation and cellular growth .
Case Studies
Several case studies highlight the potential of pyrazolo[3,4-b]pyridine derivatives:
- Anticancer Research : A study demonstrated that a related pyrazolo[3,4-b]pyridine compound significantly inhibited the growth of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis via activation of caspases .
- Anti-inflammatory Studies : In animal models of arthritis, a related compound showed reduced swelling and inflammation markers after treatment. This effect was associated with decreased levels of TNF-alpha and IL-6 in serum samples .
Comparative Analysis
The following table summarizes the biological activities and unique properties of this compound compared to similar compounds:
| Compound Name | Structure Features | Biological Activity | Uniqueness |
|---|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | Basic structure | Anticancer activity | Lacks trifluoromethyl group |
| Trifluoromethylated benzene derivatives | Trifluoromethyl group present | Varies widely | Simpler structure |
| 5-Amino-1H-pyrazolo[3,4-b]pyridine | Amino group at position 5 | Potential anti-cancer activity | Different substituents |
Propiedades
Número CAS |
34580-73-9 |
|---|---|
Fórmula molecular |
C16H14F3N3O2 |
Peso molecular |
337.30 g/mol |
Nombre IUPAC |
3-[1-[3-(trifluoromethyl)phenyl]pyrazolo[3,4-b]pyridin-3-yl]oxypropan-1-ol |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)11-4-1-5-12(10-11)22-14-13(6-2-7-20-14)15(21-22)24-9-3-8-23/h1-2,4-7,10,23H,3,8-9H2 |
Clave InChI |
CKSQKNFCWOAKOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N2C3=C(C=CC=N3)C(=N2)OCCCO)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















